molecular formula C13H18N2O B10853772 (S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine

(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine

Cat. No.: B10853772
M. Wt: 218.29 g/mol
InChI Key: OBQZQQHWYDPMDY-VIFPVBQESA-N
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Description

Chemical Reactions Analysis

VER-5384 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of VER-5384 may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research has investigated its potential therapeutic applications, including its effects on various diseases and conditions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of VER-5384 involves its interaction with specific molecular targets and pathways. While the exact details are not fully understood, it is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways .

Comparison with Similar Compounds

VER-5384 can be compared to other similar compounds, such as:

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-1-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)propan-2-amine

InChI

InChI=1S/C13H18N2O/c1-9(14)8-15-6-4-10-2-3-12-11(13(10)15)5-7-16-12/h2-3,9H,4-8,14H2,1H3/t9-/m0/s1

InChI Key

OBQZQQHWYDPMDY-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CN1CCC2=C1C3=C(C=C2)OCC3)N

Canonical SMILES

CC(CN1CCC2=C1C3=C(C=C2)OCC3)N

Origin of Product

United States

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